molecular formula C8H11FO2 B1167555 Sinter Fil CAS No. 104673-57-6

Sinter Fil

Cat. No.: B1167555
CAS No.: 104673-57-6
Attention: For research use only. Not for human or veterinary use.
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Description

Sinter Fil is an advanced chemical reagent designed for pioneering research in materials science, specifically in the synthesis and processing of inorganic compounds. Its primary research value lies in its role as a precise sintering aid, where it functions to lower processing temperatures and enhance densification in ceramic and metal powder compacts. The reagent's mechanism of action involves forming transient liquid phases and promoting diffusion at particle boundaries during thermal treatment, which accelerates particle bonding and pore elimination without compromising the final material's structural integrity. This property is critical for developing high-performance materials with tailored microstructures for applications in extreme environments. This compound enables researchers to explore novel material compositions with potential applications in solid-state batteries, high-temperature superconductors, and advanced structural ceramics. The reagent is supplied with certified purity and batch-specific analytical data to ensure experimental reproducibility. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

104673-57-6

Molecular Formula

C8H11FO2

Synonyms

Sinter Fil

Origin of Product

United States

Scientific Research Applications

Powder Metallurgy

Sinter Fil in Alloy Production

  • This compound plays a significant role in the production of shape memory alloys (SMAs). Research indicates that using this compound during the powder metallurgy process improves the mechanical properties and phase stability of alloys like FeMnSiCrNi .

Microstructural Analysis

  • Studies have employed techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) to analyze the microstructure of sintered materials containing this compound. These analyses reveal that the presence of this compound contributes to enhanced densification and phase formation, particularly in complex alloy systems .
Material Sintering Temperature (°C) Density (g/cm³) Tensile Strength (MPa) Phase Composition
FeMnSiCrNi Alloy12007.85600BCC, FCC
Ti-6Al-3Nb-2Zr-1Mo13004.51800α, β

Additive Manufacturing

Role in 3D Printing

  • In additive manufacturing, this compound is utilized to enhance the bonding between layers during the printing process. This results in improved mechanical properties and surface finish of printed components . The ability to control porosity and microstructure through precise sintering parameters has been demonstrated to yield superior products.

Case Study: Laser Sintering

  • A case study on laser sintering processes highlighted how this compound improves the thermal conductivity and reduces diffusion issues in metal nanoparticle films. The rapid heating and cooling cycles enabled by this compound allow for finer control over material properties .

High-Entropy Alloys

This compound's Contribution

  • Recent advancements in high-entropy alloys have shown that incorporating this compound can significantly enhance mechanical strength and thermal stability. Research indicates that these alloys exhibit excellent wear resistance when sintered with appropriate compositions of this compound .

Biocompatibility Studies

Enhancing Biocompatibility

  • Investigations into titanium alloys modified with this compound have revealed enhanced biocompatibility compared to traditional methods. The incorporation of bioactive coatings during sintering has been shown to improve osteogenic differentiation, making these materials suitable for biomedical applications .

Comparison with Similar Compounds

Table 1: Key Properties of this compound vs. Comparable Sinters

Parameter This compound High-Basicity Sinter High-MgO Sinter Low-Porosity Sinter
Basicity (CaO/SiO₂) 1.8–2.2 (optimized) 2.5–3.0 1.5–1.8 2.0–2.3
MgO Content 2.5–3.5 wt.% 1.0–1.5 wt.% 4.0–5.0 wt.% 2.0–2.5 wt.%
Cold Strength (TI) >75% (dependent on porosity) 65–70% (lower macro-porosity) 70–75% (moderate porosity) >80% (low structural fines)
Hot Strength (RDI) <35% (balanced MgO) >40% (high basicity) 30–35% (high MgO stabilizes) 35–40% (dense structure)
Reducibility (RI) >85% (optimal pore structure) 75–80% (low permeability) 80–85% (MgO enhances slag phase) 70–75% (low porosity)
Key Advantage Balanced performance in COREX High thermal stability Improved slag fluidity Superior mechanical integrity

Basicity Effects

  • This compound : A basicity of 1.8–2.2 promotes the formation of calcium ferrites, enhancing reducibility without compromising cold strength .
  • High-Basicity Sinter (>2.5) : While it improves hot strength due to increased hematite and magnetite phases, reducibility declines due to reduced pore connectivity .

MgO Content Trade-offs

  • This compound (2.5–3.5 wt.% MgO) : Balances slag viscosity and thermal stability. Excess MgO (>4 wt.%) forms magnesian ferrites, reducing reducibility by 5–10% .
  • High-MgO Sinter (4–5 wt.%) : Preferred in blast furnaces for slag control but less compatible with COREX due to slower reduction kinetics .

Structural Hierarchy and Porosity

  • Cold Strength : this compound’s macro-porosity (10–15%) ensures >75% tumble index (TI), outperforming low-porosity sinters with brittle microstructures .
  • Hot Strength : Post-reduction, this compound’s RDI (<35%) is superior to high-basicity sinters (>40%) due to optimized MgO and pore distribution .

Industrial Performance

In COREX trials, this compound achieved a 15–20% higher sinter proportion in composite burdens compared to high-MgO sinters, reducing coke consumption by 8–12% .

Q & A

What are the foundational physicochemical properties of Sinter Fil, and how can they be systematically characterized for research reproducibility?

Level: Basic
Methodological Answer:
Characterization should follow a tiered approach:

  • Primary Properties: Use X-ray diffraction (XRD) for crystallinity analysis and scanning electron microscopy (SEM) for morphology .
  • Secondary Properties: Employ thermogravimetric analysis (TGA) for thermal stability and Brunauer-Emmett-Teller (BET) for surface area .
  • Data Consistency: Replicate measurements across three independent batches to mitigate batch-to-batch variability. Report mean values with standard deviations .

How can conflicting data on this compound’s mechanical stability be resolved in meta-analyses?

Level: Advanced
Methodological Answer:
Address contradictions through:

  • Sensitivity Testing: Stratify datasets by synthesis parameters (e.g., temperature, pressure) to identify confounding variables .
  • Statistical Harmonization: Apply multivariate regression to isolate factors like impurity thresholds (<0.5% vs. >1%) that disproportionately affect outcomes .
  • Cross-Validation: Compare results with alternative characterization tools (e.g., nanoindentation vs. tensile testing) to validate mechanical profiles .

What experimental design frameworks are optimal for studying this compound’s catalytic activity under varying environmental conditions?

Level: Advanced
Methodological Answer:
Adopt the PICOT framework to structure hypotheses:

  • Population: this compound samples synthesized via sol-gel vs. hydrothermal methods.
  • Intervention: Exposure to acidic (pH 3) vs. alkaline (pH 9) environments.
  • Comparison: Baseline catalytic efficiency in neutral conditions.
  • Outcome: Quantify turnover frequency (TOF) and degradation rates.
  • Time: Monitor performance over 100 reaction cycles .
    Include a control group using inert substrates to isolate this compound’s contribution .

How should researchers approach optimizing this compound’s synthesis parameters to balance cost and performance in academic settings?

Level: Basic
Methodological Answer:
Use a Taguchi orthogonal array to prioritize parameters:

FactorRange TestedImpact on Yield (Rank)
Temperature150–250°C35% (1)
Precursor Concentration0.1–1.0 M22% (3)
Reaction Time2–12 hrs28% (2)
Validate optimal conditions (e.g., 200°C, 0.5 M, 8 hrs) through triplicate experiments .

What statistical methods are recommended for analyzing non-linear relationships in this compound’s structure-property data?

Level: Advanced
Methodological Answer:

  • Non-Parametric Analysis: Apply Spearman’s rank correlation to assess monotonic trends between pore size and adsorption capacity .
  • Machine Learning: Train a random forest model to predict electrochemical performance using synthesis variables (e.g., dopant ratio, annealing rate) .
  • Outlier Detection: Use Grubbs’ test to exclude anomalous data points (>2σ from mean) .

How can the ethical implications of this compound’s environmental persistence be evaluated in interdisciplinary studies?

Level: Advanced
Methodological Answer:
Align with FINER criteria :

  • Feasible: Conduct ecotoxicity assays (e.g., Daphnia magna LC50 tests) under OECD guidelines .
  • Novel: Compare degradation pathways with existing nanomaterials (e.g., TiO2, ZnO) .
  • Ethical: Partner with environmental agencies to ensure compliance with REACH regulations .
    Publish open-access datasets to foster transparency .

What are the best practices for ensuring reproducibility in this compound’s spectral data interpretation?

Level: Basic
Methodological Answer:

  • Standardized Protocols: Adopt ISO 18115:2023 for reporting XPS peak assignments .
  • Inter-Lab Collaboration: Share raw spectra (e.g., .SPC files) via repositories like Zenodo for cross-validation .
  • Blinded Analysis: Have two independent researchers interpret FTIR spectra to reduce observer bias .

How should conflicting hypotheses about this compound’s phase-transition mechanisms be tested experimentally?

Level: Advanced
Methodological Answer:

  • In Situ Characterization: Use synchrotron XRD to monitor real-time phase changes at 1-sec intervals .
  • Computational Modeling: Perform density functional theory (DFT) simulations to predict activation energies for competing pathways .
  • Peer Review: Present preliminary findings at conferences to refine hypotheses before full-scale experimentation .

What methodologies are critical for assessing this compound’s biocompatibility in biomedical applications?

Level: Advanced
Methodological Answer:

  • In Vitro: Follow ISO 10993-5 for cytotoxicity assays (e.g., MTT on HEK293 cells) .
  • In Vivo: Design a murine model with sham and treatment groups (n=10/group) to evaluate inflammatory responses .
  • Data Triangulation: Correlate biocompatibility results with physicochemical data (e.g., surface charge, hydrophobicity) .

How can researchers mitigate batch-to-batch variability in this compound synthesis for longitudinal studies?

Level: Basic
Methodological Answer:

  • Process Automation: Use robotic pipetting systems for precursor dispensing (±0.1% accuracy) .
  • QC Checklists: Document deviations in real-time (e.g., humidity >60%, power fluctuations) .
  • Archiving: Store representative samples in inert atmospheres for retrospective analysis .

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